2,2',3,4,4',5,5',6-Octabromodiphenyl ether
Overview
Description
2,2’,3,4,4’,5,5’,6-Octabromodiphenyl ether is a chemical compound with the molecular formula C12H2Br8O and a molecular weight of 801.38 . It is used as a flame retardant in consumer products . It is also an environmental pollutant that may lead to pregnancy failure .
Molecular Structure Analysis
The molecular structure of 2,2’,3,4,4’,5,5’,6-Octabromodiphenyl ether consists of two phenyl rings connected by an ether linkage, with eight bromine atoms attached to the phenyl rings .Physical And Chemical Properties Analysis
2,2’,3,4,4’,5,5’,6-Octabromodiphenyl ether is a solid, white to off-white in color . It has a flash point of -12 °C and should be stored at 2-8°C . It is slightly soluble in chloroform and tetrahydrofuran (THF) . Its density is 2.8±0.1 g/cm3, and it has a boiling point of 526.4±50.0 °C at 760 mmHg .Scientific Research Applications
Synthesis and Environmental Impact
- Synthesis of Octabrominated Diphenyl Ethers : This compound, part of the Polybrominated Diphenyl Ethers (PBDEs), has been synthesized for use as standards in analytical, toxicological, and stability studies. Its presence in the environment as a pollutant is notable due to its widespread use as an additive brominated flame retardant (BFR) (Teclechiel et al., 2007).
Environmental Concerns and Regulation
- Role in Flame Retardants and Environmental Concerns : As a component of commercial octabromodiphenyl ether mixtures, it has been a subject of environmental concern due to its persistence and potential for bioaccumulation. This has led to discussions on its inclusion in international regulatory frameworks such as the Stockholm Convention (Konstantinov et al., 2011).
Occupational Exposure and Health Implications
- Exposure in Work Environments : Studies have shown that workers in specific industries, such as those involved in electronics dismantling, are exposed to higher levels of PBDEs, including octabromodiphenyl ethers. This exposure raises concerns about potential health impacts due to the bioavailability of these compounds (Sjödin et al., 1999).
Novel Environmental Presence
- Identification in Marine Life : Interestingly, novel octabrominated phenolic diphenyl ethers, including variants of octabromodiphenyl ethers, have been identified in marine environments like blue mussels. This discovery points to the widespread environmental distribution and potential impact on marine ecosystems (Winnberg et al., 2014).
Neurotoxic Effects
- Impact on Neurodevelopment : Research has shown that exposure to higher brominated diphenyl ethers, including octabromodiphenyl ethers, can impair spontaneous behavior and learning and memory functions. This is particularly concerning in developmental neurotoxicity contexts (Viberg et al., 2006).
Safety And Hazards
This compound is classified as dangerous, with hazard statements including H225 (highly flammable liquid and vapor), H304 (may be fatal if swallowed and enters airways), H315 (causes skin irritation), H336 (may cause drowsiness or dizziness), and H410 (very toxic to aquatic life with long-lasting effects) . Precautionary measures include avoiding release to the environment and seeking special instructions before use .
properties
IUPAC Name |
1,2,3,4,5-pentabromo-6-(2,4,5-tribromophenoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Br8O/c13-3-1-5(15)6(2-4(3)14)21-12-10(19)8(17)7(16)9(18)11(12)20/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUZOQFRIPIWPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Br8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074749 | |
Record name | 1,2,3,4,5-Pentabromo-6-(2,4,5-tribromophenoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
801.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,4,4',5,5',6-Octabromodiphenyl ether | |
CAS RN |
337513-72-1 | |
Record name | 2,2',3,4,4',5,5',6-Octabromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0337513721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,4,5-Pentabromo-6-(2,4,5-tribromophenoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,4,4',5,5',6-OCTABROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13NAJ7N8H3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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